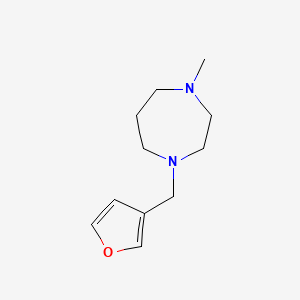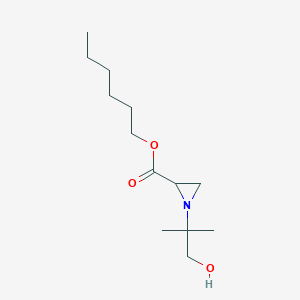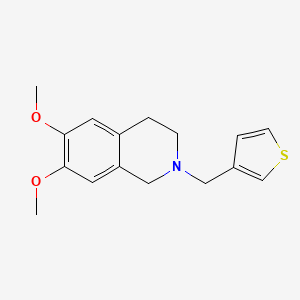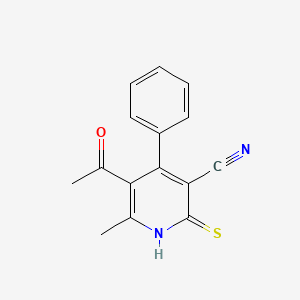
N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine
Descripción general
Descripción
N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine, also known as Furanafin, is a synthetic compound that has been of significant interest in scientific research. The compound was first synthesized in the 1980s and has been studied for its potential use in various biomedical applications. In
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine is not fully understood. However, it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins, including those involved in cancer cell growth and viral replication. By inhibiting HSP90, N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine may prevent the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects
N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the expression of various proteins involved in cancer cell growth. N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine has also been shown to inhibit the replication of HIV-1 by targeting the viral integrase enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine is its potential use as an anticancer and antiviral agent. It has been shown to be effective in inhibiting the growth of cancer cells and the replication of viruses in vitro. However, one of the limitations of N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine is its toxicity. It has been shown to be toxic to normal cells at high concentrations, which may limit its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine. One direction is the development of more potent analogs of N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine that have lower toxicity and higher efficacy. Another direction is the study of N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine in vivo to determine its effectiveness as a therapeutic agent. Additionally, the potential use of N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine in combination with other anticancer or antiviral agents should be explored.
Conclusion
In conclusion, N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine is a synthetic compound that has been studied extensively for its potential use in various biomedical applications. It has been shown to inhibit the growth of cancer cells and the replication of viruses in vitro. However, its toxicity may limit its use as a therapeutic agent. Further research is needed to determine the effectiveness of N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine in vivo and to develop more potent analogs with lower toxicity.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine has been studied extensively for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. N-(2-furylmethyl)-N,1-dimethyl-4-piperidinamine has also been studied for its potential use as an antiviral agent. It has been shown to inhibit the replication of HIV-1 and other viruses.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N,1-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-13-7-5-11(6-8-13)14(2)10-12-4-3-9-15-12/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPXXCBLOAGELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,1-dimethylpiperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dimethoxy-2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3834919.png)

![4-methoxy-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3834930.png)

![1-[4-(methylthio)benzyl]azocane](/img/structure/B3834944.png)




![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B3834971.png)
![N-{4-[(4-benzyl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B3834988.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine](/img/structure/B3835003.png)
![2-[(3'-fluoro-5-methyl-2-biphenylyl)oxy]acetamide](/img/structure/B3835010.png)
![butyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B3835012.png)